12-Hydroxy-9-thiapentacyclo[11.8.0.0(2,10).0(3,8).0(15,20)]henicosa-1(13),2(10),3(8),4,6,11,15(20),16,18-nonaene-14,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a benzothiophene moiety fused with an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE typically involves multi-step organic reactions. One common method includes the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a series of Michael-type addition, oxidation, and cyclization reactions . This method allows for the formation of the tricyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and benzothiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE involves its interaction with various molecular targets and pathways. The hydroxyl group and the conjugated system of the compound allow it to participate in redox reactions and interact with biological macromolecules. These interactions can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxyanthra[2,1-b]benzo[d]furan-8,13-dione: Similar in structure but contains a furan ring instead of a thiophene ring.
Benzothiophene derivatives: Compounds like sertaconazole and raloxifene, which have similar benzothiophene moieties but different functional groups and applications.
Uniqueness
3-HYDROXYANTHRA2,1-BBENZOTHIOPHENE-4,9-DIONE is unique due to its specific combination of an anthraquinone core with a benzothiophene moiety and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H10O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-hydroxyanthra[2,1-b][1]benzothiole-8,13-dione |
InChI |
InChI=1S/C20H10O3S/c21-13-9-15-16(12-7-3-4-8-14(12)24-15)18-17(13)19(22)10-5-1-2-6-11(10)20(18)23/h1-9,21H |
InChI Key |
DUQRDBOFNUXCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3O)SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.